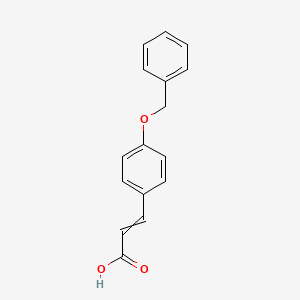
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid, also known as 3-[4-(phenylmethoxy)phenyl]-2-propenoic acid, is an organic compound with the molecular formula C16H14O3. This compound is part of the cinnamic acid derivatives family, characterized by the presence of a phenyl group attached to an acrylic acid moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid typically involves the reaction of 4-(phenylmethoxy)benzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-(phenylmethoxy)benzoic acid.
Reduction: Formation of 3-[4-(phenylmethoxy)phenyl]propanoic acid.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including coupling reactions and further functionalization .
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Anticancer Activity : The compound has been explored for its potential as a selective estrogen receptor downregulator (SERD), which may interfere with estrogen signaling pathways implicated in hormone-dependent cancers .
- Mechanism of Action : The mechanism involves binding to specific molecular targets, potentially inhibiting enzymes or receptors related to inflammation and cancer progression .
Medicinal Chemistry
In medicinal research, this compound is being investigated as a lead compound for drug development. Its structural features allow for modifications that can enhance its biological activity and selectivity against specific targets .
Case Study 1: Anticancer Research
A study investigated the effects of this compound derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells through the modulation of estrogen receptor activity. The study highlighted the potential for developing new therapies targeting hormone-dependent cancers .
Case Study 2: Anti-inflammatory Applications
In another research project, derivatives of this compound were tested for their ability to inhibit COX enzymes in vitro. The findings demonstrated that some compounds significantly reduced inflammatory markers in cell cultures, suggesting their potential use as anti-inflammatory agents in clinical settings.
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-(4-methoxyphenyl)-:
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-:
2-Propenoic acid, 3-phenyl-:
Uniqueness
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C16H14O3 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18) |
InChI-Schlüssel |
HCMSDYVKYZIYGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















